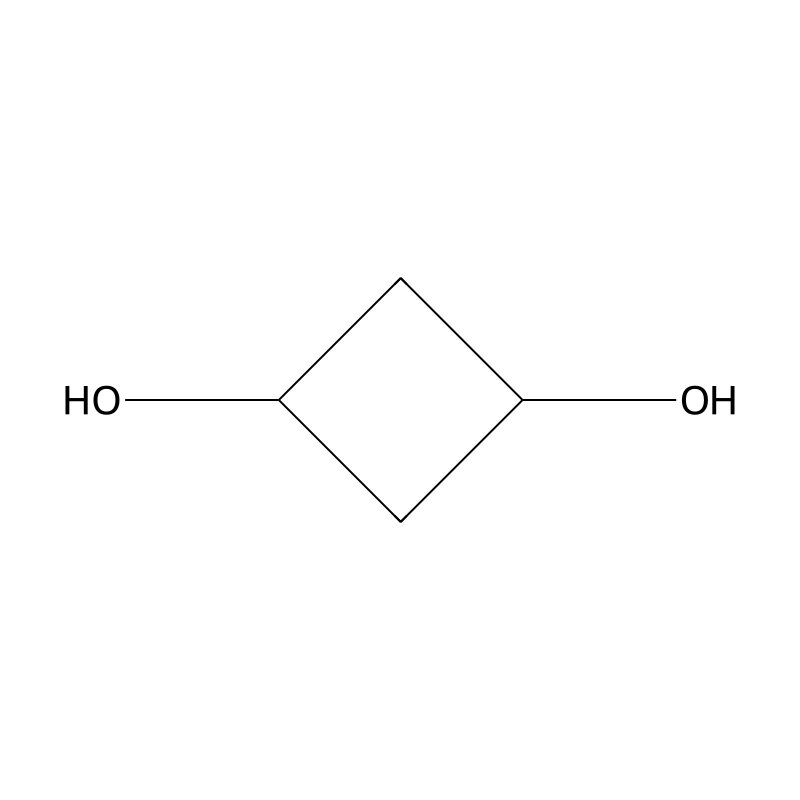Cyclobutane-1,3-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
As a Building Block for Polymeric Materials
Due to its four-membered cyclobutane ring and the presence of two hydroxyl groups, CBD can be used as a building block for the synthesis of novel polymers. Research by Chu et al. describes the utilization of CBD in a [2+2] photocyclization reaction to create a semi-rigid diacid unit. This unit can then be incorporated into polymers like poly(ether-alt-ester) (PEAT) [1]. The resulting polymers exhibit unique thermal, chemical, and photochemical properties, making them potentially useful in various applications.
Source
[1] Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials | Scientific Reports - Nature Nature Journal:
Organic Synthesis Applications
CBD's potential as a reactant in organic synthesis stems from its functional groups. The cyclobutane ring can be opened under specific conditions, allowing for the attachment of various functional groups. Additionally, the two hydroxyl groups can participate in various condensation reactions. While there isn't extensive research on CBD itself, the wider field of cyclobutane derivatives in organic synthesis offers a glimpse into its potential applications. A review by Namyslo explores the diverse applications of cyclobutane derivatives in organic synthesis, highlighting their role in creating complex molecules [2].
Source
[2] The Application of Cyclobutane Derivatives in Organic Synthesis | Chem Rev American Chemical Society:
Cyclobutane-1,3-diol is an organic compound characterized by its molecular formula . It is a cycloalkane derivative featuring a cyclobutane ring with hydroxyl groups at the 1 and 3 positions, making it a vicinal diol. This unique structure imparts distinctive chemical properties, including the ability to engage in hydrogen bonding due to the proximity of the hydroxyl groups. Cyclobutane-1,3-diol is of interest in various fields, including organic chemistry, medicinal chemistry, and materials science, due to its potential applications and reactivity .
Due to the lack of research on cyclobutane-1,3-diol in biological systems, a mechanism of action is not currently established.
- Skin and eye irritation: The hydroxyl groups can irritate skin and eyes upon contact.
- Respiratory irritation: Inhalation of vapors or aerosols might irritate the respiratory tract.
- Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids. Common reagents for this process include potassium permanganate and chromium trioxide.
- Reduction: The compound can be reduced to produce cyclobutane derivatives with different functional groups using agents like lithium aluminum hydride or sodium borohydride.
- Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often facilitated by strong acids or bases .
These reactions allow for the synthesis of various derivatives and modifications of cyclobutane-1,3-diol.
Research into the biological activities of cyclobutane-1,3-diol and its derivatives has indicated potential antimicrobial and anticancer properties. These compounds are being investigated for their ability to interact with biological systems, possibly serving as lead compounds in drug development. The presence of vicinal hydroxyl groups may enhance their biological activity through mechanisms such as hydrogen bonding and molecular recognition .
Several methods exist for synthesizing cyclobutane-1,3-diol:
- Intramolecular Cyclization: A common approach involves the intramolecular cyclization of suitable precursors. For instance, treating an epoxide with a strong base like lithium diisopropylamide can initiate cyclization.
- Esterification: Cyclobutane-1,3-diol can undergo esterification with carboxylic acids or their derivatives to form esters.
- Catalytic Hydrogenation: In some cases, hydrogenation processes are utilized to convert diketones into diols .
These methods highlight the versatility in synthesizing cyclobutane-1,3-diol for various applications.
Cyclobutane-1,3-diol has several applications across different fields:
- Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
- Materials Science: The compound is used in producing polymers and agrochemicals due to its structural properties.
- Medicinal Chemistry: Research explores its use in drug development, particularly for designing molecules with specific pharmacological properties .
These applications underscore its significance in both academic research and industrial settings.
Studies on the interactions of cyclobutane-1,3-diol reveal its capacity to form weak hydrogen bonds due to the vicinal hydroxyl groups. Techniques such as Raman jet spectroscopy and density functional theory calculations have been employed to investigate these interactions further. Understanding these interactions is crucial for predicting the compound's behavior in biological systems and material applications .
Cyclobutane-1,3-diol shares structural similarities with other cyclic diols. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Cyclopentane-1,2-diol | Five-membered ring | Exhibits different conformational dynamics than cyclobutane. |
| 1,3-Butanediol | Linear chain | More flexible structure; used widely in industrial applications. |
| 2,2,4,4-Tetramethylcyclobutanediol | Tetraalkyl-substituted | Used as a BPA alternative; exhibits high thermal stability. |
| Cyclohexane-1,2-diol | Six-membered ring | Greater ring strain compared to cyclobutane; diverse reactivity. |
| Cyclohexene-1,2-diol | Six-membered ring | Contains a double bond; different reactivity patterns. |
Cyclobutane-1,3-diol is unique due to its specific ring strain and the arrangement of hydroxyl groups that influence its chemical behavior and potential applications .








